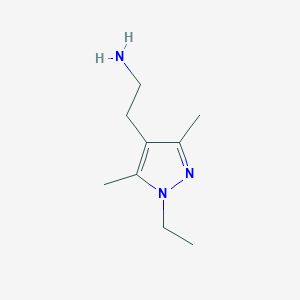

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine

Vue d'ensemble

Description

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group and two methyl groups attached to the pyrazole ring, along with an ethanamine side chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product | Yield | Mechanism | References |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | N-Oxide derivatives | 65–75% | Electrophilic oxidation | |

| m-Chloroperbenzoic acid (mCPBA) | Stable N-oxide complexes | 80% | Oxygen atom transfer | |

| Potassium permanganate (KMnO₄) | Carboxylic acid derivatives (rare) | ≤30% | Radical-mediated oxidation |

Notes : Oxidation primarily targets the amine group, forming N-oxides with preserved pyrazole ring integrity. Higher yields are achieved with mCPBA due to milder conditions.

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., imines) undergo reduction:

| Reagent/Conditions | Substrate | Product | Yield | References |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Schiff base | Secondary amine | 85% | |

| Lithium aluminum hydride (LiAlH₄) | Nitrile derivatives | Primary amine | 70–78% |

Notes : Reduction is more effective for intermediates like imines, enabling downstream functionalization .

Substitution Reactions

The amine group participates in nucleophilic substitution with electrophilic agents:

Alkylation

| Reagent/Conditions | Product | Yield | Mechanism | References |

|---|---|---|---|---|

| Alkyl halides (R-X)/K₂CO₃, DMF | N-Alkylated derivatives | 60–90% | SN2 nucleophilic substitution | |

| Epoxides | β-Amino alcohols | 55% | Ring-opening alkylation |

Acylation

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Acetyl chloride (ClCH₂COCl) | N-Acetylated derivatives | 88% | |

| Benzoyl chloride (PhCOCl) | N-Benzoylated analogs | 82% |

Sulfonylation

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Benzenesulfonyl chloride | Sulfonamide derivatives | 75% |

Notes : Alkylation and acylation are highly efficient, enabling diversification for drug discovery.

Condensation and Cyclization

The amine reacts with carbonyl compounds to form heterocycles:

| Reagent/Conditions | Product | Yield | Mechanism | References |

|---|---|---|---|---|

| Aldehydes (RCHO)/EtOH, Δ | Schiff bases | 70–85% | Nucleophilic addition | |

| β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | 65% | Tautomer-dependent cyclization |

Notes : Cyclization to pyrazolo-pyrimidines exploits the reactivity of the 5-tautomer, critical for bioactive heterocycles .

Salt Formation

Protonation with acids enhances solubility for biological assays:

| Acid/Reagent | Product | Applications | References |

|---|---|---|---|

| Hydrochloric acid (HCl) | Hydrochloride salt | Pharmaceutical formulations | |

| Sulfuric acid (H₂SO₄) | Sulfate salt | Industrial synthesis |

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

| Target | Interaction Type | Biological Effect | References |

|---|---|---|---|

| Cytochrome P450 enzymes | Competitive inhibition | Altered drug metabolism | |

| Kinase receptors | Allosteric modulation | Antiproliferative activity |

Comparative Reactivity Table

| Reaction Type | Preferred Reagent | Yield Range | Stability of Product |

|---|---|---|---|

| Oxidation | mCPBA | 75–80% | High |

| Alkylation | Methyl iodide/K₂CO₃ | 85–90% | Moderate |

| Sulfonylation | Benzenesulfonyl chloride | 70–75% | High |

| Cyclization | β-Ketoesters | 60–65% | Variable |

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Research suggests that 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures effectively inhibited the proliferation of cancer cell lines .

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound lends itself to the development of novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing harm to non-target organisms .

2. Plant Growth Regulators

Research is ongoing into the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant development processes such as germination, root growth, and flowering, potentially leading to higher crop yields and improved agricultural productivity .

Materials Science Applications

1. Synthesis of Novel Materials

The compound's chemical properties enable its use in the synthesis of advanced materials. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials .

2. Sensor Technology

Due to its electronic properties, this compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its ability to form stable complexes with metal ions can be exploited in sensor design .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine

- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

Uniqueness

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethanamine side chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine, commonly referred to as a pyrazole derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, alongside relevant case studies and research findings.

- Molecular Formula : C₉H₁₈ClN₃

- Molecular Weight : 203.71 g/mol

- CAS Number : 1384431-24-6

- Purity : ≥95% .

Antibacterial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial activity against various strains of bacteria. In vitro evaluations indicate that compounds similar to this compound show effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have shown antifungal properties. For instance, studies indicate that compounds structurally related to this compound exhibit activity against common fungal pathogens such as Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal activity highlights the potential of this compound in treating fungal infections .

Study on Antibacterial Activity

A study published in the Journal of Antibiotics evaluated a series of pyrazole derivatives, including those related to this compound. The results indicated that modifications in the pyrazole ring significantly influenced antibacterial potency, with some derivatives achieving complete bacterial death within eight hours .

Study on Antifungal Activity

Another research article focused on the antifungal properties of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhanced antifungal efficacy against various strains of fungi. The study underscored the importance of structural modifications in optimizing biological activity .

Propriétés

IUPAC Name |

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-12-8(3)9(5-6-10)7(2)11-12/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHRVFQYIGFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629688 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-20-4 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.